

# Physical and chemical properties of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B194374

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## An In-Depth Technical Guide to 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a hydroxyl group at the 8-position of the dihydroquinolinone core can significantly influence its physicochemical properties and biological activity, making it a valuable subject of study for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** is presented below. It is important to note that while some experimental data is

available for isomeric compounds, specific experimental values for the 8-hydroxy isomer are not widely reported in the literature.

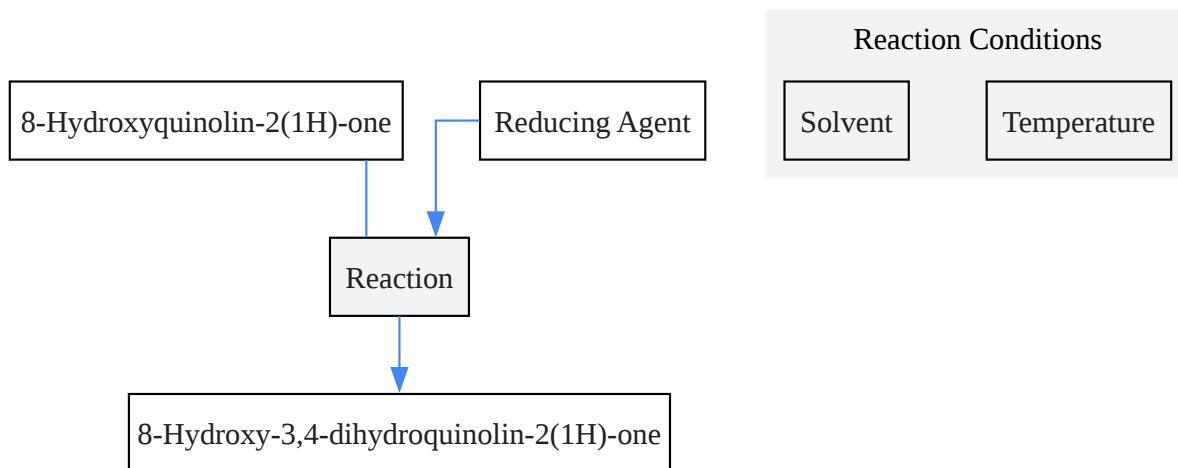
Property	Value	Source
IUPAC Name	8-hydroxy-3,4-dihydro-1H-quinolin-2-one	PubChem[1]
CAS Number	52749-50-5	PubChem[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	163.17 g/mol	PubChem[1]
Melting Point	Not available. (Isomers: 5-hydroxy: 239-243 °C; 7-hydroxy: 230-242 °C)	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
XLogP3	0.7	PubChem[1]

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** is not readily available in the reviewed literature, general methods for the synthesis of dihydroquinolinones can be adapted. One common approach involves the reduction of the corresponding quinolin-2(1H)-one.

## General Synthetic Approach: Reduction of 8-Hydroxyquinolin-2(1H)-one

A potential synthetic route to **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** is the selective reduction of the C3-C4 double bond of 8-hydroxyquinolin-2(1H)-one.



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### General Synthetic Scheme

#### Experimental Protocol (Hypothetical):

- Dissolution: Dissolve 8-hydroxyquinolin-2(1H)-one in a suitable solvent such as ethanol or methanol.
- Addition of Reducing Agent: Add a selective reducing agent, for example, sodium borohydride ( $\text{NaBH}_4$ ) or catalytic hydrogenation (e.g.,  $\text{H}_2/\text{Pd-C}$ ).
- Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, neutralize the reaction mixture if necessary, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography to obtain pure **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one**.

## Characterization Data

Specific experimental spectral data for **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** is limited in the available literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds like 8-hydroxyquinoline.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	Signals for aromatic protons (approx. 6.5-7.5 ppm), signals for the aliphatic protons of the dihydro-ring system (approx. 2.5-3.5 ppm), a broad singlet for the N-H proton, and a singlet for the phenolic -OH proton.
<sup>13</sup> C NMR	Signals for aromatic carbons, a carbonyl carbon signal (approx. 170 ppm), and signals for the aliphatic carbons.
IR Spectroscopy	A broad O-H stretching band (approx. 3200-3600 $\text{cm}^{-1}$ ), an N-H stretching band (approx. 3200-3400 $\text{cm}^{-1}$ ), a C=O stretching band (approx. 1650-1680 $\text{cm}^{-1}$ ), and C-H stretching and bending vibrations.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 163.17 g/mol .

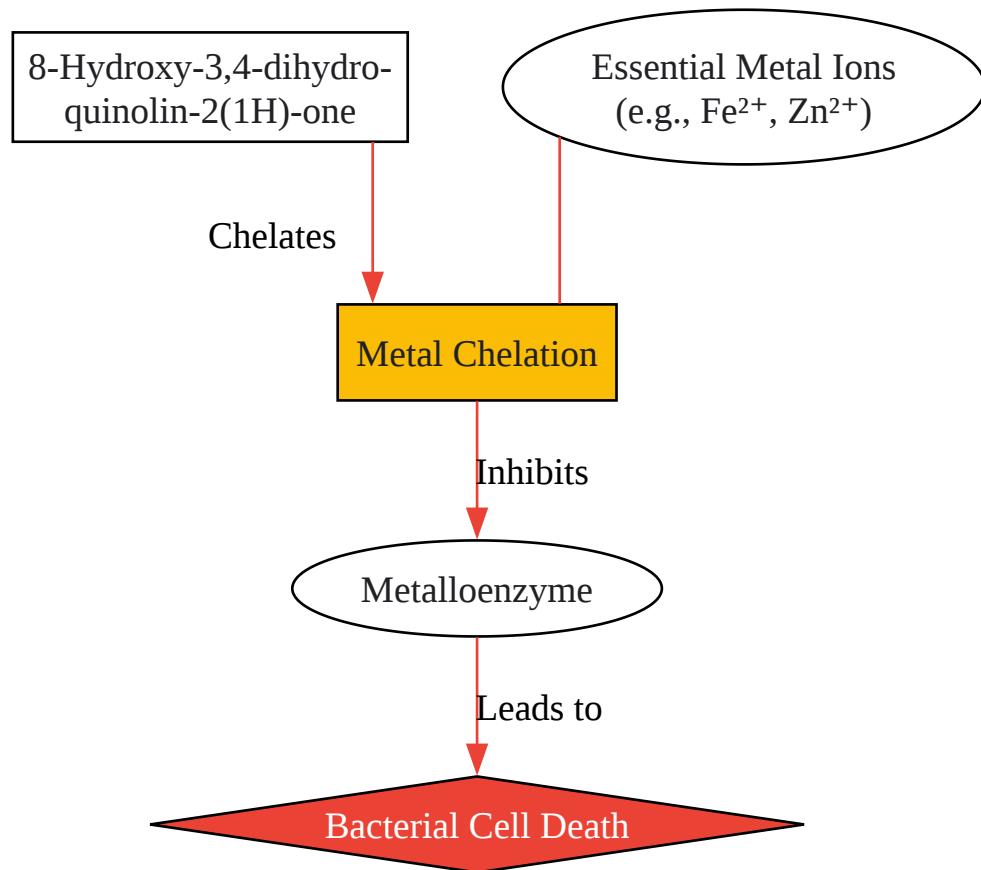
## Biological Activity and Potential Signaling Pathways

The biological activities of 8-hydroxyquinoline and its derivatives are well-documented and primarily attributed to their ability to chelate metal ions.[2][3] This chelation can interfere with the function of metalloenzymes, disrupting essential cellular processes in pathogens. While specific studies on **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** are scarce, it is plausible that it shares some of the biological activities of the broader 8-hydroxyquinoline class, including antimicrobial and cytotoxic effects. One study has reported weak cytotoxic and antimicrobial activities for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one, though detailed experimental data was not provided.

The general mechanism of action for 8-hydroxyquinolines often involves the inhibition of enzymes like RNase and the chelation of heavy metals.[2]

## Potential Antimicrobial Mechanism

The antimicrobial activity of 8-hydroxyquinoline derivatives is often linked to their ability to disrupt cellular functions by chelating essential metal ions required by microbial enzymes.

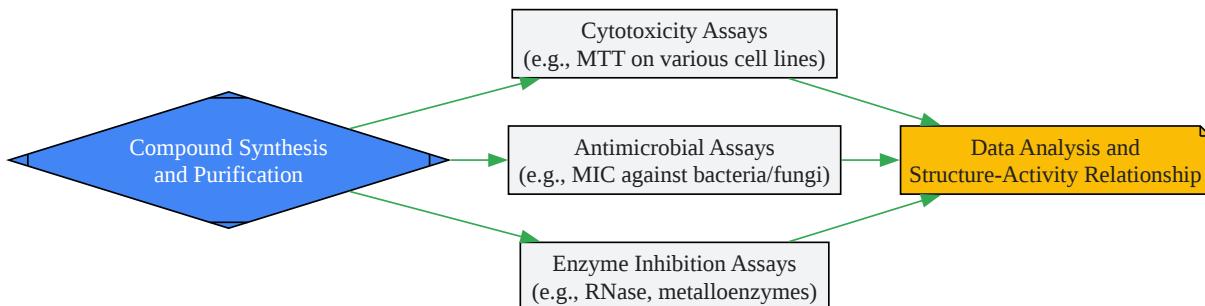


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Hypothesized Antimicrobial Mechanism

## Experimental Workflow for Biological Assays

To further elucidate the biological profile of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one**, a series of *in vitro* assays would be necessary.



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### Workflow for Biological Evaluation

#### Experimental Protocols for Biological Assays:

- Cytotoxicity Assay (MTT Assay):
  - Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** for a specified period (e.g., 24, 48, or 72 hours).
  - Add MTT solution to each well and incubate to allow the formation of formazan crystals.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
- Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):
  - Prepare a series of twofold dilutions of **8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** in a suitable broth medium in a 96-well plate.
  - Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

- Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

## Conclusion

**8-Hydroxy-3,4-dihydroquinolin-2(1H)-one** represents a promising scaffold for further investigation in the field of medicinal chemistry. While there is a significant lack of specific experimental data for this compound, its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential for antimicrobial and cytotoxic activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively evaluate its biological profile. The experimental workflows and potential mechanisms of action outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of this intriguing molecule.

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